REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2.N12CCC(CC1)C(N1C(O)C3CCCC4C3=C(C=CC=4)C1=O)C2>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C@H:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
|
Name
|
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(C2O)CCC3)=O
|
Name
|
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12C[C@H](C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2.N12CCC(CC1)C(N1C(O)C3CCCC4C3=C(C=CC=4)C1=O)C2>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C@H:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
|
Name
|
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(C2O)CCC3)=O
|
Name
|
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12C[C@H](C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |